molecular formula C19H21N3O4S B2697561 Allyl 1,3,7-trimethyl-5-(3-methylthiophen-2-yl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 868144-24-5

Allyl 1,3,7-trimethyl-5-(3-methylthiophen-2-yl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2697561
CAS No.: 868144-24-5
M. Wt: 387.45
InChI Key: IJSOQVHIJDNCOL-UHFFFAOYSA-N
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Description

This compound belongs to the hexahydropyrido[2,3-d]pyrimidine class, characterized by a fused bicyclic scaffold with two carbonyl groups (2,4-dioxo) and multiple substituents:

  • Allyl ester at position 6, which may enhance reactivity in further transformations.
  • 1,3,7-Trimethyl groups, contributing to steric hindrance and electronic modulation.

Properties

IUPAC Name

prop-2-enyl 1,3,7-trimethyl-5-(3-methylthiophen-2-yl)-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-6-8-26-18(24)12-11(3)20-16-14(13(12)15-10(2)7-9-27-15)17(23)22(5)19(25)21(16)4/h6-7,9,13,20H,1,8H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSOQVHIJDNCOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2C3=C(NC(=C2C(=O)OCC=C)C)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Allyl 1,3,7-trimethyl-5-(3-methylthiophen-2-yl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate (CAS: 868144-24-5) is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
Molecular Formula C19H21N3O4S
Molecular Weight 387.5 g/mol
CAS Number 868144-24-5

The compound features a unique structure that includes a pyrido-pyrimidine core and a thiophene substituent, which may contribute to its biological properties.

Antioxidant Activity

Research indicates that compounds with similar structural motifs often exhibit significant antioxidant properties. The presence of multiple functional groups in this compound may enhance its ability to scavenge free radicals and reduce oxidative stress.

Antimicrobial Properties

Preliminary studies suggest that derivatives of pyrido-pyrimidines possess antimicrobial activity against various pathogens. The thiophene moiety in the structure may enhance this activity by interacting with microbial cell membranes or inhibiting essential enzymatic pathways.

Anticancer Potential

Recent investigations into similar compounds have shown promising anticancer effects. For instance, studies have demonstrated that pyrimidine derivatives can induce apoptosis in cancer cells through various mechanisms such as inhibition of cell cycle progression and modulation of signaling pathways. The specific mechanisms by which this compound exerts its effects remain to be fully elucidated but warrant further exploration.

Study on Antioxidant Activity

A study published in Journal of Medicinal Chemistry evaluated the antioxidant properties of pyrido-pyrimidine derivatives. The findings indicated that these compounds significantly reduced lipid peroxidation in vitro. The study highlighted the potential of this compound as a lead compound for developing new antioxidant agents.

Antimicrobial Activity Assessment

In another research project focused on antimicrobial testing published in Phytotherapy Research, various derivatives were screened against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain structural modifications enhanced antimicrobial efficacy. This suggests that further modifications of this compound could yield compounds with improved activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Comparisons
Compound Name / ID Core Structure Substituents (Positions) Molecular Formula Notable Features
Target Compound Hexahydropyrido[2,3-d]pyrimidine Allyl (6), 1,3,7-Trimethyl, 5-(3-methylthiophen-2-yl), 2,4-dioxo C22H23N3O4S High steric bulk, sulfur-enhanced lipophilicity
Allyl 7-methyl-2,4-dioxo-5-phenyl-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate Hexahydropyrido[2,3-d]pyrimidine Allyl (6), 7-Methyl, 5-Phenyl, 2,4-dioxo C18H17N3O4 Simpler structure; phenyl vs. thiophenyl affects electronic properties
Ethyl 7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine Ethyl (6), 7-Methyl, 5-Phenyl, 3-oxo, 2-(2,4,6-trimethoxybenzylidene) C26H26N2O6S Fused thiazole ring; trimethoxybenzylidene enhances crystallinity
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine Ethyl ester, Thietan-3-yloxy (4), Methyl (6), Thioether C11H14N2O3S2 Sulfur-rich; potential for nucleophilic reactivity

Physical and Spectral Properties

  • Thiazolo[3,2-a]pyrimidine derivatives (e.g., ) exhibit higher melting points (~427 K) due to rigid fused rings and intermolecular hydrogen bonds (C–H···O) .
  • Spectral Data :

    • IR Spectroscopy : The target’s carbonyl groups (2,4-dioxo) would show strong absorption near 1700 cm⁻¹, similar to (1700–1689 cm⁻¹ for 2C=O). The 3-methylthiophen-2-yl group may introduce C–S stretching (~600–700 cm⁻¹) .
    • NMR : The allyl ester’s protons (e.g., –CH2– groups) would resonate at δ 4.5–5.5 ppm, comparable to (δ 4.14 ppm for OCH2CH3). Methyl groups in the thiophene ring (δ 2.5–3.3 ppm) align with aliphatic CH3 signals in .

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